5-Bromo-2-chloro-N-methyl-3-nitropyridin-4-amine
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic techniques. For the related compound 5-Bromo-2-nitropyridin-3-amine, the molecular formula is C5H4BrN3O2 . For the specific compound 5-Bromo-2-chloro-N-methyl-3-nitropyridin-4-amine, additional analysis would be required .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, form, storage conditions, and more. For the related compound 5-Bromo-2-nitropyridin-3-amine, it has a molecular weight of 218.01, is a solid, and is stored in a dark place at room temperature . For 5-Bromo-N-methyl-3-nitropyridin-2-amine, another related compound, it has a molecular weight of 232.03 .Scientific Research Applications
Catalyzed Amination Processes
5-Bromo-2-chloro-N-methyl-3-nitropyridin-4-amine is notably used in catalyzed amination processes. A study by Ji et al. (2003) demonstrated its use in the selective amination of polyhalopyridines catalyzed by a palladium-Xantphos complex. This process yielded a high isolated yield and excellent chemoselectivity (Jianguo Ji, Tao Li, & W. Bunnelle, 2003).
Large Scale Synthesis
Agosti et al. (2017) highlighted its application in large-scale synthesis, specifically in the preparation of 5-Bromo-2-nitropyridine from the corresponding amine via hydrogen peroxide oxidation. This study also focused on the safety and reproducibility aspects of the chemical process (A. Agosti, G. Bertolini, G. Bruno, C. Lautz, Thomas Glarner, & Walter Deichtmann, 2017).
Copper Catalysis in Amination
Lang et al. (2001) investigated the use of copper catalysis in the amination of aryl halides, including bromopyridine. They developed a protocol featuring low catalyst loading, mild reaction temperature, and low reaction pressure, demonstrating its efficacy in various amination reactions (F. Lang, D. Zewge, I. Houpis, & R. Volante, 2001).
Functionalization Studies
Stroup et al. (2007) described the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine, closely related to the compound . Their study provides insights into the selective substitution processes under various conditions (Bryan W. Stroup, P. Szklennik, C. Forster, & Michael H. Serrano-Wu, 2007).
Synthesis of Novel Pyridine-Based Derivatives
Ahmad et al. (2017) conducted a study on the synthesis of novel pyridine-based derivatives using Suzuki cross-coupling reaction. This research provides a basis for understanding the synthesis and potential applications of various pyridine derivatives (Gulraiz Ahmad, N. Rasool, H. Ikram, Samreen Gul Khan, T. Mahmood, K. Ayub, M. Zubair, Eman J. Al-Zahrani, Usman Ali Rana, M. Akhtar, & N. Alitheen, 2017).
Water-Soluble BODIPY Derivatives
Li et al. (2008) explored the formation of water-soluble BODIPY derivatives, involving sulfonation conditions for several BODIPY dyes. This study is relevant for understanding the functionalization of compounds similar to this compound (Lingling Li, Junyan Han, B. Nguyen, & K. Burgess, 2008).
Computational and Molecular Dynamics Studies
Arulaabaranam et al. (2021) conducted computational calculations and molecular dynamics simulations on 5-bromo-3-nitropyridine-2-carbonitrile, closely related to the compound . Their research provides insight into the molecular structure, energy, electron density, and potential biological significance (K. Arulaabaranam, S. Muthu, G. Mani, & A. S. Ben Geoffrey, 2021).
Safety and Hazards
Safety and hazard information is crucial when handling chemical compounds. For the related compound 5-Bromo-2-nitropyridin-3-amine, it has hazard statements including H302-H315-H319-H332-H335, indicating it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Another related compound, 2-Amino-5-bromo-3-nitropyridine, is also harmful if swallowed .
Properties
IUPAC Name |
5-bromo-2-chloro-N-methyl-3-nitropyridin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN3O2/c1-9-4-3(7)2-10-6(8)5(4)11(12)13/h2H,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAXSBLDUKABIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=NC=C1Br)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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